Phe-Arg beta-naphthylamide dihydrochloride is classified as a peptide derivative, specifically an efflux pump inhibitor. Its chemical formula is with a molecular weight of approximately 519.471 g/mol. The compound is often used in studies related to antimicrobial resistance, particularly in Gram-negative bacteria where it targets multidrug resistance efflux transporters. The compound's CAS number is 100929-99-5, and it is available from various suppliers including MP Biomedicals and Sigma-Aldrich .
The synthesis of Phe-Arg beta-naphthylamide dihydrochloride involves the coupling of phenylalanine and arginine residues with beta-naphthylamide. The general synthetic route includes the following steps:
The molecular structure of Phe-Arg beta-naphthylamide dihydrochloride consists of a beta-naphthylamide moiety linked to a dipeptide formed by phenylalanine and arginine. Key features include:
Phe-Arg beta-naphthylamide dihydrochloride primarily undergoes substitution reactions due to the reactive amine and carboxyl groups present in its structure. Key reactions include:
Phe-Arg beta-naphthylamide dihydrochloride acts primarily as an efflux pump inhibitor, targeting major multidrug resistance efflux transporters found in Gram-negative bacteria. Its mechanism includes:
Phe-Arg beta-naphthylamide dihydrochloride exhibits several notable physical and chemical properties:
The scientific applications of Phe-Arg beta-naphthylamide dihydrochloride are diverse:
Phenylalanine-Arginine β-Naphthylamide (PAβN), initially designated MC-207,110, was first characterized in 1999 through pioneering work aimed at combating multidrug-resistant Gram-negative pathogens. Its development stemmed from systematic screening programs targeting compounds capable of potentiating fluoroquinolone antibiotics against Pseudomonas aeruginosa. A pivotal 2001 study established PAβN as a broad-spectrum efflux pump inhibitor (EPI) that significantly reduced fluoroquinolone minimum inhibitory concentrations (MICs) by inhibiting Resistance-Nodulation-Division (RND) transporters [1] [5]. Early research primarily attributed its activity to competitive inhibition of efflux pumps like MexAB-OprM in P. aeruginosa and AcrAB-TolC in Escherichia coli. However, subsequent investigations revealed an additional membrane-permeabilizing effect at concentrations ≥16 µg/mL, complicating the initial mechanistic interpretation. This dual activity positioned PAβN as both a critical research tool for studying efflux-mediated resistance and a scaffold for developing novel EPIs [5] [7].
PAβN features a dipeptide backbone (Phe-Arg) conjugated to a hydrophobic β-naphthylamide moiety, creating an amphiphilic structure essential for its biological activity. The cationic arginine residue facilitates interaction with negatively charged bacterial membranes, while the naphthyl group enables hydrophobic insertion into membrane bilaries or efflux pump substrate channels [5] [8]. Functionally, PAβN operates through two distinct but complementary mechanisms:
Table 1: Functional Consequences of PAβN Treatment in Gram-Negative Bacteria
Mechanism | Key Evidence | Research Significance |
---|---|---|
Efflux inhibition | 4-64 fold MIC reduction for fluoroquinolones, macrolides, tetracyclines | Confirms efflux contribution to clinical resistance phenotypes |
Membrane permeabilization | Increased vancomycin susceptibility; AMP release (e.g., AmpC β-lactamase); LPS binding confirmed via selective electrodes | Explains β-lactam potentiation unrelated to efflux inhibition |
LPS-specific interaction | Loss-of-function lpxM mutations reduce PAβN efficacy for large lipophilic drugs | Reveals OM lipid A acylation as determinant of PAβN activity [7] |
This dual functionality necessitates careful interpretation of susceptibility testing, as β-lactam MIC reductions—previously attributed to efflux inhibition—primarily result from permeabilization-mediated AmpC β-lactamase secretion [5]. Consequently, PAβN remains indispensable for delineating efflux versus permeability contributions to multidrug resistance.
PAβN belongs to the dipeptidomimetic subclass of EPIs, characterized by modified peptide backbones that mimic natural substrates of bacterial transporters. Its classification is defined by three key attributes:
Table 2: Comparative Classification of PAβN Among Efflux Pump Inhibitors
Parameter | PAβN (Peptidomimetic) | Non-Peptidomimetic EPIs (e.g., NMP) | Idealized EPI Properties |
---|---|---|---|
Chemical category | Dipeptide derivative | Aryl-piperazines (e.g., 1-(1-naphthylmethyl)-piperazine) | Low molecular weight; non-peptidic |
Spectrum of inhibition | Broad (RND pumps) | Narrow (specific RND subtypes) | Broad across RND families |
Secondary activity | Outer membrane permeabilization | Minimal permeabilization | Pure efflux inhibition |
Research utility | Phenotypic efflux confirmation; MDR reversal studies | Target-specific mechanistic studies | Definitive efflux studies without confounding effects |
Within the peptidomimetic category, PAβN is distinguished by its fluorogenic properties (hydrolysis yields β-naphthylamine) and its secondary role as a cathepsin C substrate in eukaryotic cells. However, its primary research application remains the experimental distinction between efflux-mediated and permeability-dependent antibiotic resistance in Gram-negative bacteria [2] [6] [8]. Despite limitations arising from its permeabilizing effects, PAβN’s broad-spectrum activity continues to drive its use as a reference EPI for evaluating novel inhibitors and resistance mechanisms.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7